Mandelic acid, alpha-cyclobutyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride
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Overview
Description
Mandelic acid, alpha-cyclobutyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride is a complex organic compound with a unique structure It is derived from mandelic acid, which is an aromatic alpha hydroxy acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mandelic acid, alpha-cyclobutyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride typically involves several steps:
Formation of Mandelic Acid Derivative: The process begins with the preparation of mandelic acid, which can be synthesized by the acid-catalyzed hydrolysis of mandelonitrile.
Esterification: The mandelic acid is then esterified with the appropriate alcohol under acidic conditions to form the ester derivative.
Cyclobutylation: The ester is further modified by introducing a cyclobutyl group through a suitable cyclization reaction.
Pyridyl Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group of the mandelic acid moiety is oxidized to form a ketone.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the pyridyl group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates makes it a valuable tool for probing biological systems.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of mandelic acid, alpha-cyclobutyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Mandelic Acid Derivatives: Compounds such as mandelic acid, alpha-cyclopentyl-, 1-methyl-4-piperidyl ester.
Cyclobutyl Esters: Other esters containing the cyclobutyl group.
Pyridyl Methyl Esters: Compounds with similar pyridyl methyl groups.
Uniqueness
The uniqueness of mandelic acid, alpha-cyclobutyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride lies in its combined structural features. The presence of the cyclobutyl group, the pyridyl methyl ester, and the mandelic acid moiety provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
101756-56-3 |
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Molecular Formula |
C19H26ClNO3 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C19H25NO3.ClH/c1-20-12-10-15(11-13-20)14-23-18(21)19(22,17-8-5-9-17)16-6-3-2-4-7-16;/h2-4,6-7,10,17,22H,5,8-9,11-14H2,1H3;1H |
InChI Key |
JPQNOCVDOXCYRD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC(=CC1)COC(=O)C(C2CCC2)(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
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